Tris(2-etilhexil) fosfato-d51

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

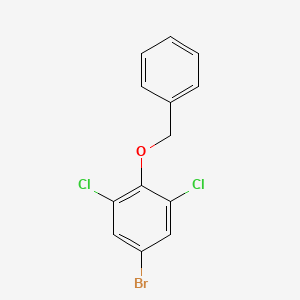

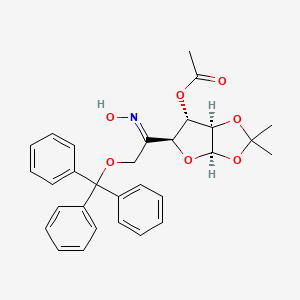

Tris(2-ethylhexyl) Phosphate-d51 is a deuterium-labeled version of Tris(2-ethylhexyl) Phosphate, a compound widely used as a flame retardant and plasticizer. The deuterium labeling is often used in scientific research to trace the compound’s behavior in various chemical processes. This compound is known for its stability and effectiveness in enhancing the flame resistance of materials.

Aplicaciones Científicas De Investigación

Tris(2-ethylhexyl) Phosphate-d51 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

Biology: Employed in metabolic studies to understand the behavior of phosphates in biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with biological tissues.

Industry: Utilized in the development of flame-retardant materials and plasticizers for various industrial applications.

Mecanismo De Acción

Target of Action

Tris(2-ethylhexyl) Phosphate-d51, also known as TEHP-d51, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that binds to glucocorticoids, which are steroid hormones that regulate various aspects of metabolism, immune response, and certain behaviors.

Mode of Action

TEHP-d51 exhibits antagonistic activity against the glucocorticoid receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, TEHP-d51 prevents the normal function of the glucocorticoid receptor, potentially altering the effects of glucocorticoids in the body.

Pharmacokinetics

It’s known that tehp-d51 is aviscous, clear to pale yellow liquid at ambient temperatures . It’s also known to be hygroscopic , meaning it absorbs moisture from the air , which could potentially affect its bioavailability.

Result of Action

It’s known that tehp-d51 can inducecytotoxicity in TM3 Leydig cells by modulating autophagy and endoplasmic reticulum stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TEHP-d51. For instance, it’s known to be stable under normal conditions of use . When heated above its flash point of 170 °c, tehp-d51 can release vapors capable of forming explosive mixtures with air . Additionally, TEHP-d51 is biodegradable and degrades rapidly in water but may adsorb to suspended solids and sediments .

Análisis Bioquímico

Biochemical Properties

Tris(2-ethylhexyl) Phosphate-d51 interacts with various biomolecules in biochemical reactions . It is oxidatively metabolized by fish to a dealkylated metabolite (di 2-ethylhexyl phosphate; DEHP) and hydroxylated Tris(2-ethylhexyl) Phosphate-d51 (OH-TEHP) . OH-TEHP further undergoes extensive phase II metabolism to yield glucuronic acid conjugates .

Cellular Effects

Tris(2-ethylhexyl) Phosphate-d51 has significant effects on various types of cells and cellular processes . It influences cell function by interacting with different cellular components

Molecular Mechanism

The molecular mechanism of Tris(2-ethylhexyl) Phosphate-d51 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action at the molecular level is still under research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tris(2-ethylhexyl) Phosphate-d51 change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Tris(2-ethylhexyl) Phosphate-d51 vary with different dosages in animal models

Metabolic Pathways

Tris(2-ethylhexyl) Phosphate-d51 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Tris(2-ethylhexyl) Phosphate-d51 is transported and distributed within cells and tissues

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-ethylhexyl) Phosphate-d51 typically involves the esterification of phosphoric acid with 2-ethylhexanol-d51. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:

- Reacting phosphoric acid with 2-ethylhexanol-d51 in the presence of a catalyst.

- Maintaining the reaction temperature between 100-150°C.

- Using a solvent such as toluene to facilitate the reaction.

Industrial Production Methods: Industrial production of Tris(2-ethylhexyl) Phosphate-d51 follows similar principles but on a larger scale. The process involves:

- Continuous feeding of reactants into a reactor.

- Using high-efficiency catalysts to speed up the reaction.

- Employing distillation techniques to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: Tris(2-ethylhexyl) Phosphate-d51 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.

Substitution: The ester groups can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products:

Oxidation: Phosphoric acid derivatives.

Reduction: Various phosphorous-containing compounds.

Substitution: New esters with different functional groups.

Comparación Con Compuestos Similares

- Tris(2-ethylhexyl) Phosphate

- Tris(2-butoxyethyl) Phosphate

- Tris(2-chloroethyl) Phosphate

Comparison:

Tris(2-ethylhexyl) Phosphate-d51 vs. Tris(2-ethylhexyl) Phosphate: The deuterium labeling in Tris(2-ethylhexyl) Phosphate-d51 provides additional stability and allows for tracing in research applications.

Tris(2-ethylhexyl) Phosphate-d51 vs. Tris(2-butoxyethyl) Phosphate: Tris(2-ethylhexyl) Phosphate-d51 has a higher molecular weight and different ester groups, affecting its physical and chemical properties.

Tris(2-ethylhexyl) Phosphate-d51 vs. Tris(2-chloroethyl) Phosphate: The presence of chlorine in Tris(2-chloroethyl) Phosphate provides different flame-retardant properties compared to the deuterium-labeled compound.

Propiedades

Número CAS |

1259188-37-8 |

|---|---|

Fórmula molecular |

C24H51O4P |

Peso molecular |

485.953 |

Nombre IUPAC |

tris[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |

InChI |

InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D,23D,24D |

Clave InChI |

GTVWRXDRKAHEAD-VTBNEXSTSA-N |

SMILES |

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |

Sinónimos |

Disflamoll TOF-d51; Durad TOP-d51; Flexol TOF-d51; NSC 407921-d51; Reomol TOF-d51; TEHP-d51; TOF-d51; TOP-d51; Tri(2-ethylhexyl) Phosphate-d51; Trioctyl Phosphate-d51; Tris(2-ethylhexyl) Phosphate-d51 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)